molecular formula C15H14FN3O3 B1450570 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1803605-63-1

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1450570
M. Wt: 303.29 g/mol
InChI Key: GEZFVZUKDUGFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes several functional groups: a fluorophenyl group, a pyrazol group, a pyrrolidine ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the pyrazol group might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxylic acid group could make the compound acidic .

Scientific Research Applications

Anticancer Potential and Molecular Docking Studies

The chemical compound has been a subject of interest in the field of anticancer research. Specifically, its derivatives have shown significant cytotoxicity and inhibitory activity against various cancer cell lines. For instance, novel pyrazole derivatives were designed, synthesized, and evaluated for their inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and cell proliferation. Certain analogues demonstrated superior cytotoxicity against cancer cell lines such as MCF-7, NCI-H460, and HeLa, indicating their potential as anticancer agents. Molecular docking studies further corroborated these findings, shedding light on the plausible binding modes of these compounds to the topoisomerase IIα protein. This indicates a promising avenue for developing new therapeutic agents against cancer (Alam et al., 2016).

Antibacterial Properties and Metabolic Biotransformation

Another critical area of research for this compound is its antibacterial properties and metabolic transformation. For example, a novel linezolid analogue was investigated for its activity against Gram-positive organisms such as methicillin-resistant Staphylococcus aureus (MRSA). The metabolic pathway of this analogue, including its phase I metabolites, was thoroughly studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing valuable insights into its biotransformation and potential as an antibacterial drug (Sang et al., 2016).

Synthesis and Evaluation of Novel Derivatives

Moreover, the synthesis of novel derivatives of this compound has led to the discovery of potential pharmaceutical agents. New compounds have been synthesized and characterized, demonstrating promising properties such as antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies have been employed to investigate the interaction of these compounds with enzymes associated with diseases like inflammation and breast cancer, offering a path to novel drug discovery (Thangarasu et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of complex organic compounds should be done with appropriate safety precautions .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications, particularly in the field of drug development .

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c1-18-13(20)6-12(15(21)22)14(18)9-7-17-19(8-9)11-4-2-10(16)3-5-11/h2-5,7-8,12,14H,6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZFVZUKDUGFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CN(N=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.